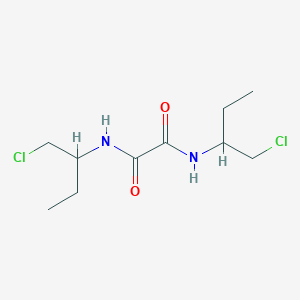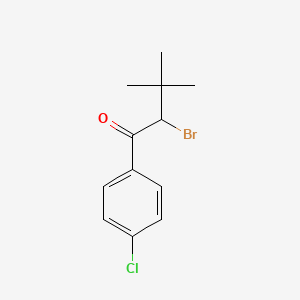
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is an organic compound that belongs to the class of alpha-bromoketones. This compound is characterized by the presence of a bromine atom at the alpha position relative to the ketone group, a chlorophenyl group, and two methyl groups on the butanone backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(4-chlorophenyl)-3,3-dimethylbutan-1-one using bromine or a brominating agent such as ammonium bromide and oxone . The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(4-chlorophenyl)-3,3-dimethylbutan-1-ol.
Oxidation: Formation of 1-(4-chlorophenyl)-3,3-dimethylbutanoic acid.
Scientific Research Applications
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and as a precursor for other industrial compounds
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one involves its reactivity as an alpha-bromoketone. The bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The ketone group can undergo reduction or oxidation, leading to various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)propan-1-one
- 2-Bromo-4’-chloroacetophenone
Uniqueness
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is unique due to the presence of two methyl groups on the butanone backbone, which can influence its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and can affect its behavior in chemical reactions and applications .
Properties
CAS No. |
60851-33-4 |
|---|---|
Molecular Formula |
C12H14BrClO |
Molecular Weight |
289.59 g/mol |
IUPAC Name |
2-bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-12(2,3)11(13)10(15)8-4-6-9(14)7-5-8/h4-7,11H,1-3H3 |
InChI Key |
CXYGGAVYHFQAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)C1=CC=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


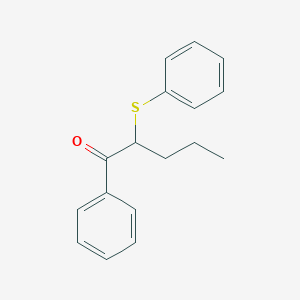
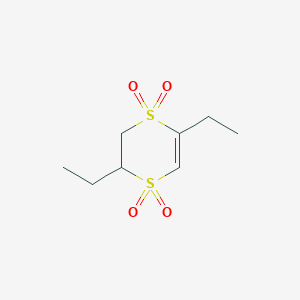
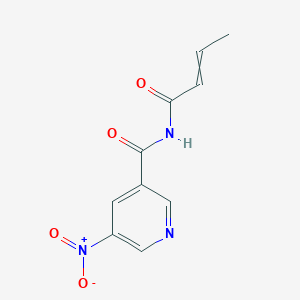

![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
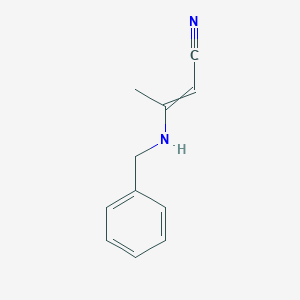
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
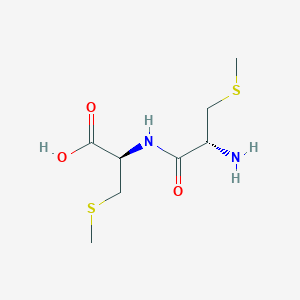

![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)

